5'-tert-Butyldimethylsilyloxy Meloxicam
CAS No.: 1076199-65-9
Cat. No.: VC0021205
Molecular Formula: C20H27N3O5S2Si
Molecular Weight: 481.657
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1076199-65-9 |
---|---|
Molecular Formula | C20H27N3O5S2Si |
Molecular Weight | 481.657 |
IUPAC Name | N-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |
Standard InChI | InChI=1S/C20H27N3O5S2Si/c1-20(2,3)31(5,6)28-12-13-11-21-19(29-13)22-18(25)16-17(24)14-9-7-8-10-15(14)30(26,27)23(16)4/h7-11,24H,12H2,1-6H3,(H,21,22,25) |
Standard InChI Key | DPGUGUUSGGZPDZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |
Introduction
Chemical Structure and Properties
5'-tert-Butyldimethylsilyloxy Meloxicam (CAS: 1076199-65-9) is a derivative of meloxicam, where the methyl group at the 5' position of the thiazole ring is replaced with a hydroxymethyl group that has been protected with a tert-butyldimethylsilyl (TBDMS) group. The compound is formally known as N-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1λ^6,2-benzothiazine-3-carboxamide .
Physical and Chemical Properties
The key properties of 5'-tert-Butyldimethylsilyloxy Meloxicam are summarized in the following table:
Property | Value |
---|---|
CAS Number | 1076199-65-9 |
Molecular Formula | C20H27N3O5S2Si |
Molecular Weight | 481.66 g/mol |
Accurate Mass | 481.1161 |
Physical State | Solid (at room temperature) |
Chemical Classification | Benzothiazine derivative, Silyl ether |
The molecule contains several functional groups, including a hydroxyl group, a carboxamide group, a sulfonamide group, and a silyl ether moiety .
Structural Comparison with Meloxicam
The structural relationship between 5'-tert-Butyldimethylsilyloxy Meloxicam and regular meloxicam is significant for understanding its properties. While meloxicam (C14H13N3O4S2) contains a 5-methyl-1,3-thiazol-2-yl group, the 5'-tert-Butyldimethylsilyloxy derivative features a protected hydroxymethyl group at this position. This modification represents a significant change to the thiazole moiety of the parent compound, potentially altering its physicochemical and pharmacological properties .
Relationship to Meloxicam Metabolism
Understanding the relationship between 5'-tert-Butyldimethylsilyloxy Meloxicam and the metabolic pathway of meloxicam provides important context for its development and potential applications.
Meloxicam Metabolism
Meloxicam undergoes extensive metabolism in the body, primarily through the cytochrome P-450 2C9 pathway with a minor contribution from CYP 3A4. The drug is converted to four pharmacologically inactive metabolites :
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5'-carboxy meloxicam (60% of dose)
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5'-hydroxymethyl meloxicam (9% of dose)
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Two additional metabolites from peroxidase activity (accounting for 16% and 4% of the dose)
The metabolic pathway proceeds through the initial formation of 5'-hydroxymethyl meloxicam, which is subsequently oxidized to 5'-carboxy meloxicam .
Structural Relationship to Metabolites
5'-tert-Butyldimethylsilyloxy Meloxicam bears a structural resemblance to the 5'-hydroxymethyl meloxicam metabolite, with the key difference being the addition of the tert-butyldimethylsilyl protecting group on the hydroxyl functionality. This silyloxy protection potentially modifies the compound's metabolic stability, as the tert-butyldimethylsilyl group is commonly used in medicinal chemistry to protect hydroxyl groups from metabolic transformation .
Synthesis Methods
The synthesis of 5'-tert-Butyldimethylsilyloxy Meloxicam likely involves silylation chemistry, a common approach for introducing silyl ether protecting groups to hydroxyl-containing compounds.
Pharmacological Profile
The pharmacological profile of 5'-tert-Butyldimethylsilyloxy Meloxicam should be considered in relation to the known properties of meloxicam, while accounting for the potential impact of the structural modification.
Comparison with Meloxicam
Meloxicam is a well-established NSAID with the following key pharmacological characteristics:
The silyloxy modification at the 5' position potentially affects these parameters, particularly those related to absorption, distribution, metabolism, and excretion (ADME).
Stability Considerations
The stability profile of 5'-tert-Butyldimethylsilyloxy Meloxicam is a critical factor in its potential pharmaceutical applications.
Chemical Stability
Silyl ethers, including tert-butyldimethylsilyl ethers, are known to be relatively stable under neutral and basic conditions but can be susceptible to hydrolysis under acidic conditions. The stability of this particular compound would need to be evaluated across different pH ranges to determine its suitability for various formulation approaches .
Metabolic Stability
The tert-butyldimethylsilyloxy group potentially shields the 5' position from oxidative metabolism, which is a primary metabolic pathway for meloxicam. This modification may alter the compound's metabolic profile, potentially extending its half-life or changing its metabolite distribution pattern .
Formulation Considerations
The development of pharmaceutical formulations containing 5'-tert-Butyldimethylsilyloxy Meloxicam would need to address several considerations related to its physicochemical properties.
Solubility Enhancement
Meloxicam itself has limited water solubility (0.154 mg/mL), which can pose challenges for formulation development . Various approaches have been explored to enhance the solubility and stability of meloxicam, including:
Similar approaches might be applicable to 5'-tert-Butyldimethylsilyloxy Meloxicam, taking into account its potentially different solubility profile due to the lipophilic silyl group.
Stability in Liquid Formulations
Research on meloxicam has shown that its stability in liquid formulations can be significantly enhanced through the formation of inclusion complexes with cyclodextrins. For instance, the t0.9 value (time for 10% degradation) of meloxicam can be increased from approximately 100 days to over 5000 days when formulated with certain cyclodextrins at appropriate concentrations .
The stability of 5'-tert-Butyldimethylsilyloxy Meloxicam in liquid formulations may be influenced by both the inherent stability of the silyl ether group and potential interactions with formulation components.
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